molecular formula C16H15FN2O B3841472 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide

3-fluoro-N'-(1-phenylpropylidene)benzohydrazide

Cat. No. B3841472
M. Wt: 270.30 g/mol
InChI Key: BLBBRBNAKPOKPG-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N'-(1-phenylpropylidene)benzohydrazide, also known as FPBH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPBH is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Scientific Research Applications

3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has also been studied for its potential use as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells. Additionally, 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has been studied for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has been shown to induce the generation of ROS in cancer cells, which leads to oxidative stress and ultimately apoptosis.
Biochemical and Physiological Effects:
3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the generation of ROS. 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.

Advantages and Limitations for Lab Experiments

3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has several advantages for laboratory experiments, including its fluorescent properties, which make it useful as a probe for detecting metal ions. Additionally, 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

For the study of 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide include further investigations into its mechanism of action, its potential applications in photodynamic therapy, and its use as a chemotherapeutic agent. Additionally, studies could be conducted to determine the optimal dosage and administration of 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide for various applications. Further studies could also be conducted to improve the solubility of 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide in water, which could expand its potential applications in laboratory experiments.
Conclusion:
In conclusion, 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. 3-fluoro-N'-(1-phenylpropylidene)benzohydrazide has shown promising results in various laboratory experiments, and further studies could lead to its potential use as a fluorescent probe, a chemotherapeutic agent, and a photosensitizer in photodynamic therapy.

properties

IUPAC Name

3-fluoro-N-[(E)-1-phenylpropylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-2-15(12-7-4-3-5-8-12)18-19-16(20)13-9-6-10-14(17)11-13/h3-11H,2H2,1H3,(H,19,20)/b18-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBBRBNAKPOKPG-OBGWFSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)C1=CC(=CC=C1)F)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[(E)-1-phenylpropylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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